31-Norlanostenol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 31-Norlanostenol typically involves extraction from natural sources, specifically the latex of Euphorbia officinarum . The extraction process includes solvent extraction followed by purification steps such as chromatography to isolate the compound in its pure form.
Industrial Production Methods: Industrial production of this compound is not extensively documented, but it generally follows the principles of large-scale extraction and purification from plant sources. The process may involve the use of organic solvents and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 31-Norlanostenol undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl group present in the compound.
Reduction: Reduction reactions can alter the triterpene structure, potentially modifying its biological activity.
Substitution: Substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or alkylating agents under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
31-Norlanostenol has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study triterpene chemistry and its derivatives.
Industry: Used in the formulation of bio-pesticides and other agricultural products.
Mechanism of Action
The mechanism of action of 31-Norlanostenol involves its interaction with specific molecular targets in insects, disrupting their growth and development . The compound likely interferes with hormonal pathways and enzyme activities essential for insect maturation and reproduction.
Comparison with Similar Compounds
Lanosterol: Another triterpene with similar structural features but different biological activities.
Cycloartenol: Shares a similar biosynthetic pathway with 31-Norlanostenol but has distinct functions in plants.
Beta-amyrin: A triterpene with comparable chemical properties but different applications in medicine and industry.
Uniqueness: this compound stands out due to its specific role as an insect growth regulator, which is not commonly observed in other triterpenes . Its unique interaction with insect physiology makes it a valuable compound for pest control research.
Properties
Molecular Formula |
C29H50O |
---|---|
Molecular Weight |
414.7 g/mol |
IUPAC Name |
(3S,4S,5S,10S,13R,14R,17R)-4,10,13,14-tetramethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,6,7,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C29H50O/c1-19(2)9-8-10-20(3)22-13-17-29(7)25-12-11-23-21(4)26(30)15-16-27(23,5)24(25)14-18-28(22,29)6/h19-23,26,30H,8-18H2,1-7H3/t20-,21+,22-,23+,26+,27+,28-,29+/m1/s1 |
InChI Key |
IXVNEXDHXGHWLS-PMIIOQGLSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]2CCC3=C([C@]2(CC[C@@H]1O)C)CC[C@]4([C@]3(CC[C@@H]4[C@H](C)CCCC(C)C)C)C |
Canonical SMILES |
CC1C2CCC3=C(C2(CCC1O)C)CCC4(C3(CCC4C(C)CCCC(C)C)C)C |
Origin of Product |
United States |
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